molecular formula C7H15N3O3 B1673342 L-Homocitrulline CAS No. 1190-49-4

L-Homocitrulline

Cat. No.: B1673342
CAS No.: 1190-49-4
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-YFKPBYRVSA-N
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Description

L-Homocitrulline is an amino acid and a metabolite of ornithine in mammalian metabolism. It is structurally similar to citrulline but has an additional methylene group. This compound can be detected in larger amounts in the urine of individuals with urea cycle disorders .

Mechanism of Action

Target of Action

L-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of this compound are these lysine residues in proteins .

Mode of Action

The formation of this compound, known as carbamoylation or carbamylation, is facilitated by the action of cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This process predominantly takes place in two types of situations in humans: uremia and inflammation .

Biochemical Pathways

This compound is a metabolite that can be detected in larger amounts in the urine of individuals with urea cycle disorders . The accumulation of carbamyl phosphate due to a depleted supply of ornithine for the urea cycle may be responsible for the enhanced synthesis of this compound and homoarginine in some cases .

Result of Action

The formation of this compound, or carbamoylation, has been linked to various health conditions. For instance, it has been found to be remarkably increased in patients with nonalcoholic fatty liver disease . Moreover, experimentally produced antibodies against carbamoylated proteins have been shown to bind to synthetic cyclic citrullinated peptide (CCP), an antigen used to demonstrate the presence of anti-citrulline antibodies in patients with rheumatoid arthritis (RA) .

Action Environment

Environmental factors can influence the action of this compound. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamoylation of proteins . This suggests that lifestyle factors such as smoking can affect the levels and activity of this compound in the body .

Biochemical Analysis

Biochemical Properties

L-Homocitrulline is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea . Under physiological conditions, the urea concentration may be too low to allow extensive carbamylation . The conversion process leading to the formation of this compound from lysine in proteins is known to occur in vivo .

Cellular Effects

During renal failure conditions, the urea concentration increases and carbamylation of many proteins can occur, which can be detected . It is believed that most carbamylation takes place during inflammation when the enzyme myeloperoxidase is released from neutrophils . This enzyme converts thiocyanate to cyanate . Increased levels of cyanate can now carbamylate lysine residues .

Molecular Mechanism

This process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .

Temporal Effects in Laboratory Settings

This compound concentrations increase in acute renal failure patients, reaching a peak delayed compared to urea concentration peak . This compound concentrations are positively correlated with urea concentrations and with the time elapsed since the estimated onset of acute renal failure .

Metabolic Pathways

This compound is involved in the urea cycle . It is thought that the depletion of the ornithine supply causes the accumulation of carbamyl-phosphate in the urea cycle which may be responsible for the enhanced synthesis of this compound .

Transport and Distribution

It is known that this compound is mainly transported by LAT1 in the blood-brain barrier .

Preparation Methods

L-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves treating L-lysine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production.

Chemical Reactions Analysis

L-Homocitrulline undergoes carbamoylation, a nonenzymatic reaction where lysine residues in the polypeptide chain react with cyanate. Cyanate can be derived from urea or through a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . This reaction is known as carbamoylation or carbamylation. The major product formed from this reaction is homocitrulline itself.

Scientific Research Applications

L-Homocitrulline has various scientific research applications:

Comparison with Similar Compounds

L-Homocitrulline is structurally similar to citrulline, with both containing an ureido group. homocitrulline has an additional methylene group. Both compounds share common features in their biosynthesis and immunogenicity. Other similar compounds include L-arginine and L-citrulline, which are also involved in the urea cycle and nitric oxide generation .

Properties

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317386
Record name Homocitrulline
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

600 mg/mL
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1190-49-4
Record name Homocitrulline
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Record name Homocitrulline
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Record name Homocitrulline
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Record name L-homocitrulline
Source European Chemicals Agency (ECHA)
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Record name HOMOCITRULLINE, L-
Source FDA Global Substance Registration System (GSRS)
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Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 212 °C
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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